![molecular formula C10H15BrClNO B1449495 2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride CAS No. 2203940-76-3](/img/structure/B1449495.png)
2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride
Overview
Description
Scientific Research Applications
Overview of Compound and Research Relevance
2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride does not appear directly in the literature under this precise chemical name within the scope of available research. However, derivatives of bromo-substituted benzylamines and their applications in scientific research are well-documented. These compounds, including various brominated benzylamine derivatives, have been explored for their potential in medicinal chemistry, including their role as intermediates in organic synthesis, and for their biological activities. The significance of such compounds in research lies in their structural diversity and potential biological activities, leading to applications in drug discovery and development.
Synthetic Applications and Methodologies
The synthesis of bromo-substituted benzylamines often involves halogenation reactions, where bromine acts as a key reagent to introduce bromo groups into benzylamine structures. These reactions are crucial for creating intermediates that can be further modified for the synthesis of more complex molecules. For example, the work by Wang Ling-ya (2015) discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting the importance of bromo derivatives in the preparation of intermediates for pharmaceutical applications Wang Ling-ya, 2015.
Biological Activities and Potential Applications
Bromo-substituted benzylamines and their derivatives are investigated for various biological activities. For instance, bromophenol derivatives isolated from marine algae have been studied for their radical scavenging activity, suggesting antioxidant properties Ke-kai Li et al., 2012. Such antioxidant properties are of interest for potential applications in food and pharmaceutical fields as natural antioxidants. Additionally, compounds containing the ethylenediamine moiety, similar in structure to some bromo-substituted benzylamines, have shown cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications M. Musa et al., 2014.
properties
IUPAC Name |
(2-bromo-5-ethoxy-4-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-8(6-12)9(11)4-7(10)2;/h4-5H,3,6,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKXVBNYCRDKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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